Array ( [bid] => 15240017 ) Buy 1-Phenyl-2-(piperidin-2-YL)ethan-1-one

1-Phenyl-2-(piperidin-2-YL)ethan-1-one

Catalog No.
S15849999
CAS No.
M.F
C13H17NO
M. Wt
203.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenyl-2-(piperidin-2-YL)ethan-1-one

Product Name

1-Phenyl-2-(piperidin-2-YL)ethan-1-one

IUPAC Name

1-phenyl-2-piperidin-2-ylethanone

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

InChI

InChI=1S/C13H17NO/c15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14-12/h1-3,6-7,12,14H,4-5,8-10H2

InChI Key

OTMIJRNUMNXFBO-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CC(=O)C2=CC=CC=C2

1-Phenyl-2-(piperidin-2-yl)ethan-1-one is an organic compound with the molecular formula C13H17NO\text{C}_{13}\text{H}_{17}\text{NO}. It features a phenyl group attached to an ethanone moiety, which is further connected to a piperidine ring. This structural arrangement contributes to its unique chemical properties and potential biological activities. The compound is often studied for its applications in medicinal chemistry and organic synthesis due to its functional groups that allow for various chemical transformations and interactions with biological systems .

  • Oxidation: The compound can be oxidized to yield corresponding ketones or carboxylic acids using reagents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction of the ketone functional group can convert it to an alcohol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, including nitration or halogenation, under suitable conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, chromium trioxide
  • Reduction: Sodium borohydride, lithium aluminum hydride
  • Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products Formed

  • Oxidation: Corresponding ketones or carboxylic acids
  • Reduction: Alcohols
  • Substitution: Nitrated or halogenated derivatives

Research indicates that 1-Phenyl-2-(piperidin-2-yl)ethan-1-one exhibits various biological activities. It has been investigated for its potential as an enzyme inhibitor and for its ability to interact with specific receptors within biological systems. Such interactions may lead to modulation of biological pathways, making it a candidate for further pharmacological studies . Its structural features allow it to participate in significant biochemical interactions, particularly in the context of drug development.

Several synthesis methods have been developed for 1-Phenyl-2-(piperidin-2-yl)ethan-1-one:

  • Reaction of Phenylacetic Acid with Piperidine: This method involves reacting phenylacetic acid with piperidine in the presence of dehydrating agents like thionyl chloride under reflux conditions.
  • Continuous Flow Reactors: In industrial settings, continuous flow reactors may be employed to enhance reaction efficiency and yield.
  • Recrystallization and Chromatography: These techniques are commonly used for the purification of the synthesized product .

The compound finds applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: Utilized in studies related to enzyme inhibition and receptor binding.
  • Medicine: Potential therapeutic applications are being explored, particularly in drug development targeting specific receptors or enzymes.
  • Industry: Employed in producing specialty chemicals and intermediates for various industrial processes .

Studies have shown that 1-Phenyl-2-(piperidin-2-yl)ethan-1-one can interact with biological macromolecules, influencing their activity. For instance, it may inhibit certain enzymes or bind to receptors, impacting their function. Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential therapeutic effects .

Several compounds share structural similarities with 1-Phenyl-2-(piperidin-2-yl)ethan-1-one. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-Phenyl-2-(piperidin-1-yl)ethanoneC13H17NODifferent piperidine substitution affecting reactivity
2-Phenyl-1-(piperidin-1-yl)ethanoneC13H17NOVariation in position of the phenyl group
1-(Phenacyl)piperidineC13H17NOSimilar core structure but different functional groups

Uniqueness

1-Phenyl-2-(piperidin-2-yl)ethan-1-one stands out due to its specific structural arrangement that imparts unique chemical and biological properties. Compared to similar compounds, it exhibits distinct reactivity patterns and biological activities, making it valuable for diverse research applications .

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

203.131014166 g/mol

Monoisotopic Mass

203.131014166 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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